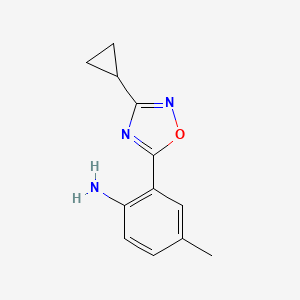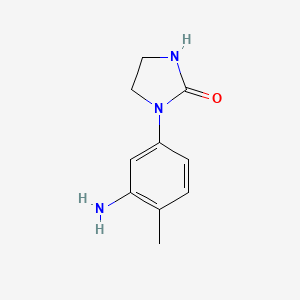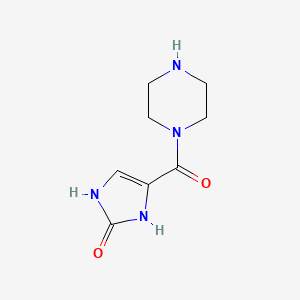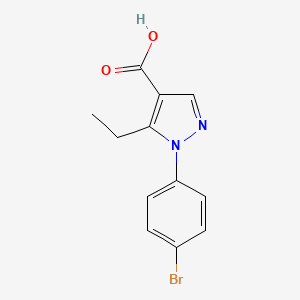
3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one
Vue d'ensemble
Description
3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones This compound features an oxazolidinone ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 5-amino-2-methylphenol with a suitable carbonyl compound under acidic or basic conditions. One common method is the cyclization of 5-amino-2-methylphenyl isocyanate with an appropriate carbonyl compound to form the oxazolidinone ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The oxazolidinone ring can be reduced to form a corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-(5-nitro-2-methylphenyl)-1,3-oxazolidin-2-one.
Reduction: Formation of this compound amine.
Substitution: Formation of various substituted oxazolidinones.
Applications De Recherche Scientifique
3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions with biomolecules.
Industry: It can be used in the production of materials with specific chemical properties.
Mécanisme D'action
The mechanism by which 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
4-Methyl-N-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine
Uniqueness: 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring structure, which imparts distinct chemical properties compared to other similar compounds
Propriétés
IUPAC Name |
3-(5-amino-2-methylphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-2-3-8(11)6-9(7)12-4-5-14-10(12)13/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTUQGQOHYVNDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1518863.png)

![2-[(3-ethynylphenyl)amino]-N-methylacetamide](/img/structure/B1518865.png)

![2-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B1518869.png)

![4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518871.png)

![5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B1518875.png)

![4-[4-(Cyanomethyl)phenoxy]benzoic acid](/img/structure/B1518878.png)

